![molecular formula C16H15N5OS B11968190 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11968190.png)
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(4-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring through a thioether and hydrazide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(4-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE typically involves the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Thioether Linkage Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the thioether linkage.
Hydrazide Formation: The thioether-linked benzimidazole is further reacted with hydrazine hydrate to form the hydrazide.
Schiff Base Formation: Finally, the hydrazide is condensed with 4-pyridinecarboxaldehyde under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic route, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine (Schiff base) linkage, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(4-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(4-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can intercalate with DNA, while the pyridine ring can interact with protein active sites. The thioether and hydrazide linkages provide flexibility and additional binding interactions, enhancing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Lacks the pyridine ring, potentially reducing its binding affinity and specificity.
N’-(4-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE: Lacks the benzimidazole moiety, which may affect its ability to intercalate with DNA.
2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(4-PYRIDINYLMETHYLENE)BENZOHYDRAZIDE: Similar structure but with a benzene ring instead of an acetohydrazide, which may alter its chemical properties and biological activity.
Uniqueness
2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(4-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE is unique due to its combination of a benzimidazole moiety, thioether linkage, and pyridine ring, which together confer distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H15N5OS |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C16H15N5OS/c1-21-14-5-3-2-4-13(14)19-16(21)23-11-15(22)20-18-10-12-6-8-17-9-7-12/h2-10H,11H2,1H3,(H,20,22)/b18-10+ |
Clé InChI |
RJNOOJAMDJTLDA-VCHYOVAHSA-N |
SMILES isomérique |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=NC=C3 |
SMILES canonique |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=NC=C3 |
Solubilité |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(phenoxymethyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11968107.png)
![Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)-](/img/structure/B11968113.png)
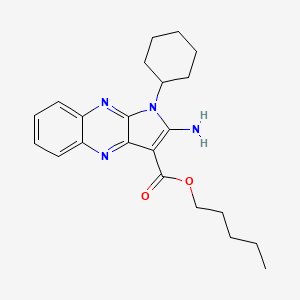
![11-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11968120.png)
![Methyl 4-({[(5-{[5-({2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}amino)benzoate](/img/structure/B11968123.png)
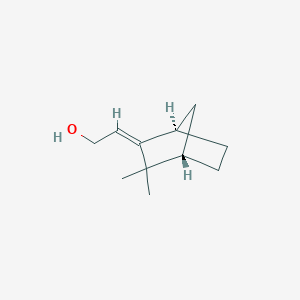
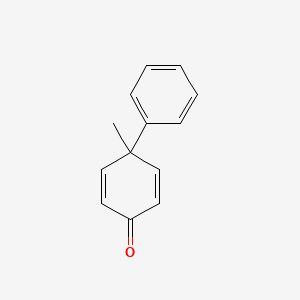
![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968140.png)
![Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)-](/img/structure/B11968145.png)
![2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-1-(4-ethylphenyl)ethanone](/img/structure/B11968148.png)
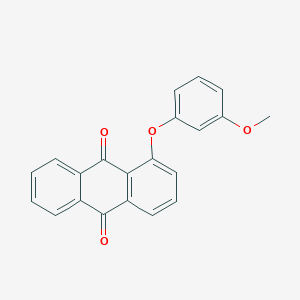
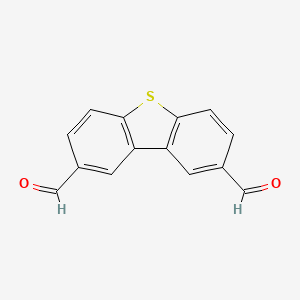
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11968176.png)
![2-Methoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B11968178.png)
